S-[(chlorosulfonyl)imino]-N,N-dimethylmethanesulfinamide
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Overview
Description
S-[(chlorosulfonyl)imino]-N,N-dimethylmethanesulfinamide is a chemical compound with the molecular formula CClNO3S. It is known for its reactivity and is used in various chemical reactions and industrial applications. This compound is characterized by the presence of both chlorosulfonyl and imino groups, which contribute to its unique chemical properties .
Preparation Methods
The synthesis of S-[(chlorosulfonyl)imino]-N,N-dimethylmethanesulfinamide typically involves the reaction of chlorosulfonyl isocyanate with dimethylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained. Industrial production methods often involve the use of specialized equipment to handle the reactive intermediates and ensure safety .
Chemical Reactions Analysis
S-[(chlorosulfonyl)imino]-N,N-dimethylmethanesulfinamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorosulfonyl group can be substituted with other nucleophiles, leading to a variety of products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
S-[(chlorosulfonyl)imino]-N,N-dimethylmethanesulfinamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl and imino derivatives.
Biology: This compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs, especially those targeting specific enzymes and receptors.
Industry: This compound is used in the production of polymers and other industrial chemicals
Mechanism of Action
S-[(chlorosulfonyl)imino]-N,N-dimethylmethanesulfinamide can be compared with other similar compounds such as chlorosulfonyl isocyanate and sulfuryl chloride isocyanate. These compounds share similar reactivity patterns due to the presence of the chlorosulfonyl group. this compound is unique in its ability to form imino derivatives, which makes it particularly useful in certain synthetic applications .
Comparison with Similar Compounds
- Chlorosulfonyl isocyanate
- Sulfuryl chloride isocyanate
- N-carbonylsulfamyl chloride
Properties
IUPAC Name |
N-(dimethylamino-methyl-oxo-λ6-sulfanylidene)sulfamoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9ClN2O3S2/c1-6(2)10(3,7)5-11(4,8)9/h1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GESRNTAWKDWQQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=NS(=O)(=O)Cl)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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